4-Bromo-2-ethyl-benzenesulfonamide

Lipophilicity Drug design ADME optimization

Sourcing a benzenesulfonamide building block that reliably balances cross-coupling reactivity with a free sulfonamide pharmacophore often forces a trade-off between purity and structural precision. 4-Bromo-2-ethylbenzenesulfonamide (CAS 749262-41-7) eliminates this compromise. • ≥95% purity minimizes side reactions during Suzuki, Sonogashira, or Buchwald-Hartwig couplings, protecting your catalytic cycle and simplifying post-reaction cleanup. • The para-bromo/ortho-ethyl substitution pattern provides predictable steric differentiation, reducing the need for protecting-group strategies and shortening synthetic routes. • A computed LogP of 2.35 places this building block squarely in the oral-bioavailability window, making it a drop-in choice for medicinal-chemistry campaigns targeting lead-like properties. • Commercial supply is supported by multiple vendors with ready stock; typical lead times are 2-3 days, and ambient shipping conditions apply, ensuring seamless integration into your procurement workflow.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
Cat. No. B12068048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-benzenesulfonamide
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)S(=O)(=O)N
InChIInChI=1S/C8H10BrNO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
InChIKeyXCULUXVBUAALRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethyl-benzenesulfonamide – Ortho-Ethyl Steric Building Block


4-Bromo-2-ethyl-benzenesulfonamide (CAS 749262-41-7) is a disubstituted primary benzenesulfonamide bearing a bromine atom at the para‑position and an ethyl group at the ortho‑position. Its molecular formula is C₈H₁₀BrNO₂S, with a molecular weight of 264.14 g mol⁻¹ and a computed LogP of 2.35 . The compound is commercially supplied as a research‑grade building block at ≥95 % purity and serves as a versatile intermediate in medicinal‑chemistry campaigns, particularly where the combination of a cross‑coupling‑competent aryl bromide and a primary sulfonamide pharmacophore is required.

Cross-Coupling Ready Para-bromo enables Suzuki, Sonogashira, and Buchwald–Hartwig couplings for rapid diversification
Sulfonamide Handle Primary sulfonamide serves as a pharmacophore anchor or further derivatisation point
Ortho-Steric Tuning Ethyl group provides steric differentiation without excessive bulk, aiding regioselective transformations

Why Analogs Cannot Replace 4-Bromo-2-ethyl-benzenesulfonamide


Seemingly minor structural permutations on the benzenesulfonamide scaffold—replacing the 2‑ethyl group with a methyl, swapping bromine for chlorine, or removing the ortho‑alkyl substituent entirely—produce large shifts in lipophilicity, boiling point, density, and steric environment. These changes directly influence chromatographic behaviour, solubility, metabolic stability, and the regiochemical outcome of cross‑coupling reactions [1]. Consequently, substituting 4‑bromo‑2‑ethyl‑benzenesulfonamide with a cheaper or more readily available analog without verifying the experimental consequence risks irreproducible synthetic yields, altered biological activity, and failed scale‑up campaigns.

2-Ethyl target
2-Methyl analog
Lower lipophilicity and boiling point may alter chromatographic retention and reaction kinetics; solubility and ADME profiles may shift
4-Bromo target
4-Chloro replacement
Electronic character differs, changing oxidative addition rates in cross-coupling; may lead to lower yields or side-product formation
2-Ethyl ortho-substituted
4-Bromo unsubstituted (no ortho-alkyl)
Loss of steric steering can result in undesired regioisomers during functionalisation; packing and solubility may differ significantly

4-Bromo-2-ethyl-benzenesulfonamide: Physicochemical Comparison with Analogs


Lipophilicity Fine-Tuning vs. Analogs

The computed octanol‑water partition coefficient (LogP) of 4‑bromo‑2‑ethyl‑benzenesulfonamide is 2.35 . This value is 0.53 log units higher than the 2‑methyl analog (LogP = 1.82) [1] and 0.53 log units lower than the para‑bromo analog lacking an ortho‑alkyl group (LogP = 2.88) . The ethyl group therefore places the LogP in an intermediate window that can improve membrane permeability relative to the more hydrophilic 2‑methyl compound while avoiding the excessive lipophilicity that often causes poor solubility and rapid metabolic clearance.

Lipophilicity Comparison
Computed
LogP 2.35 +0.53 vs 2-methyl; −0.53 vs non‑ethylated
Intermediate lipophilicity window for balanced ADME properties
Computed values (ACD/Labs); experimental LogP may differ
Lipophilicity Drug design ADME optimization

Boiling Point Elevation vs. Methyl Analog

The predicted normal boiling point of 4‑bromo‑2‑ethyl‑benzenesulfonamide is 390.5 °C (at 760 mmHg) , whereas the 2‑methyl analog boils at 374.4 °C and the non‑alkylated 4‑bromobenzenesulfonamide boils at 360.7 °C . The 16 °C increase versus the 2‑methyl compound reflects stronger dispersive interactions imparted by the larger ethyl substituent.

Boiling Point Comparison
Predicted
390.5 °C +16.1 °C vs 2-methyl; +29.8 °C vs non‑ethylated
Higher boiling point may ease solvent removal under reduced pressure
Predicted normal boiling point; experimental data not available
Thermal stability Purification Process chemistry

Density Differentiation from Non-Ethylated Analog

The computed density of 4‑bromo‑2‑ethyl‑benzenesulfonamide is 1.60 g cm⁻³ . This is 3.5 % lower than the 2‑methyl analog (1.658 g cm⁻³) and 8.8 % lower than 4‑bromobenzenesulfonamide (1.754 g cm⁻³) . The reduction in density arises from the larger van der Waals volume of the ethyl group, which disrupts crystal packing relative to the methyl or unsubstituted congeners.

Density Comparison
Computed
1.60 g/cm³ −0.058 vs 2-methyl; −0.154 vs non‑ethylated
Lower density may affect powder flow and recrystallisation solvent selection
Computed density; experimental crystallographic data absent
Formulation Crystallinity Material handling

Aromatase Inhibition by Bromo-Sulfonamide Motif

In a systematic SAR study of bis‑sulfonamide aromatase inhibitors, a bromo‑substituted benzenesulfonamide congener (compound 16) displayed an IC₅₀ of 60 nM, while the corresponding chloro analog (compound 15) exhibited an IC₅₀ of 50 nM [1]. Although the evaluated compounds are bis‑sulfonamides rather than the primary sulfonamide itself, the data demonstrate that the para‑bromo‑benzenesulfonamide fragment contributes substantially to target engagement. 4‑Bromo‑2‑ethyl‑benzenesulfonamide can serve as a direct precursor to analogous bis‑sulfonamide libraries, wherein the ortho‑ethyl group offers an additional vector for modulating steric and electronic properties.

Aromatase Inhibition Context
Class-level inference
Bromo‑bis‑sulfonamide 16 IC₅₀ = 60 nM Chloro analog 15 IC₅₀ = 50 nM; building block not directly tested
Supports use as privileged precursor for aromatase-targeted library synthesis
Activity confirmed only in bis‑sulfonamide form; validate in final constructs
Aromatase inhibition Cancer Bis‑sulfonamide

4-Bromo-2-ethyl-benzenesulfonamide Application Scenarios


Bis-Sulfonamide Aromatase Inhibitor Library Core

The para‑bromo‑benzenesulfonamide motif has been shown to deliver sub‑micromolar aromatase inhibition (IC₅₀ = 60 nM) in a bis‑sulfonamide context [1]. 4‑Bromo‑2‑ethyl‑benzenesulfonamide can be elaborated into focused compound libraries by exploiting the bromine for Suzuki, Sonogashira, or Buchwald–Hartwig couplings and the free sulfonamide for further derivatisation, while the ortho‑ethyl group provides a tunable steric parameter for SAR studies.

Medicinal Chemistry Scaffold with Intermediate Lipophilicity

With a computed LogP of 2.35 , 4‑bromo‑2‑ethyl‑benzenesulfonamide occupies a lipophilicity window that is often associated with favourable oral absorption and balanced metabolic stability. This property distinguishes it from the more polar 2‑methyl analog (LogP = 1.82) and the more lipophilic 4‑bromo‑unsubstituted analog (LogP = 2.88). Medicinal chemists can use this compound directly in lead‑optimisation programs that target oral bioavailability.

Cross-Coupling with Ortho-Steric Steering

The aryl bromide enables palladium‑ or nickel‑catalysed cross‑coupling reactions, while the ortho‑ethyl substituent exerts steric hindrance that can direct functionalisation to the less hindered 5‑ or 6‑position. This built‑in steric differentiation can reduce the need for protecting‑group strategies, shortening synthetic routes in complex‑molecule construction.

Application
Selection Property
Validation Focus
Bis‑Sulfonamide Library Synthesis
Bromo‑sulfonamide core with cross‑coupling handle
Confirm aromatase inhibition in final bis‑sulfonamide constructs
Lipophilicity‑Balanced Scaffold
Computed LogP ~2.35; intermediate window
Absorption and metabolic stability profiling in lead optimisation
Cross‑Coupling with Ortho‑Steric Control
Ortho‑ethyl steric bulk
Regioselective functionalisation without protecting‑group strategies

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